Enbezotinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enbezotinib, also known as TPX-0046, is an experimental anticancer medication. It functions as an inhibitor of the RET (rearranged during transfection) kinase and SRC kinase. This compound is primarily being researched for its potential in treating various types of cancers, including non-small cell lung cancer and other solid tumors .
Preparation Methods
The synthesis of enbezotinib involves multiple steps, including the formation of its core structure and subsequent functionalizationSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Enbezotinib undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Enbezotinib has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of RET and SRC kinases, providing insights into kinase inhibition mechanisms.
Biology: this compound is utilized in cellular studies to understand its effects on cell signaling pathways and cancer cell proliferation.
Medicine: The compound is being investigated in clinical trials for its potential to treat various cancers, including non-small cell lung cancer and other solid tumors.
Industry: This compound’s role as a kinase inhibitor makes it valuable in the development of targeted cancer therapies .
Mechanism of Action
Enbezotinib exerts its effects by inhibiting the activity of RET and SRC kinases. These kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of cancer cell proliferation and survival. The molecular targets of this compound include the ATP-binding sites of RET and SRC kinases, preventing their autophosphorylation and subsequent activation .
Comparison with Similar Compounds
Enbezotinib is compared with other RET inhibitors such as pralsetinib, rebecsinib, resigratinib, selpercatinib, and zeteletinib. While all these compounds target RET kinase, this compound is unique in its dual inhibition of both RET and SRC kinases. This dual inhibition may provide a broader therapeutic effect and potentially overcome resistance mechanisms that affect single-target inhibitors .
Similar Compounds
- Pralsetinib
- Rebecsinib
- Resigratinib
- Selpercatinib
- Zeteletinib
This compound’s unique dual inhibition mechanism sets it apart from these similar compounds, potentially offering enhanced efficacy in treating RET-altered cancers .
Properties
CAS No. |
2359649-81-1 |
---|---|
Molecular Formula |
C21H21FN6O3 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one |
InChI |
InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m0/s1 |
InChI Key |
BYYQDEOVMILBQT-XZJROXQQSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@H]5CCC[C@H]5N4CC6=C(O1)N=CC(=C6)F |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.